(3E)-3-{2-[(2,4-dihydroxyphenyl)carbonyl]hydrazinylidene}-N-(6-methylpyridin-2-yl)butanamide
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Overview
Description
(3E)-3-{[(2,4-DIHYDROXYPHENYL)FORMAMIDO]IMINO}-N-(6-METHYLPYRIDIN-2-YL)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both aromatic and heterocyclic components, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(2,4-DIHYDROXYPHENYL)FORMAMIDO]IMINO}-N-(6-METHYLPYRIDIN-2-YL)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the 2,4-dihydroxyphenyl derivative, which is then subjected to formylation to introduce the formamido group. Subsequent steps involve the formation of the imino group and the attachment of the 6-methylpyridin-2-yl moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[(2,4-DIHYDROXYPHENYL)FORMAMIDO]IMINO}-N-(6-METHYLPYRIDIN-2-YL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
(3E)-3-{[(2,4-DIHYDROXYPHENYL)FORMAMIDO]IMINO}-N-(6-METHYLPYRIDIN-2-YL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-3-{[(2,4-DIHYDROXYPHENYL)FORMAMIDO]IMINO}-N-(6-METHYLPYRIDIN-2-YL)BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
Heparinoids: Structurally similar to heparin, these compounds have different biological activities and applications.
Uniqueness
(3E)-3-{[(2,4-DIHYDROXYPHENYL)FORMAMIDO]IMINO}-N-(6-METHYLPYRIDIN-2-YL)BUTANAMIDE is unique due to its combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H18N4O4 |
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Molecular Weight |
342.35 g/mol |
IUPAC Name |
2,4-dihydroxy-N-[(E)-[4-[(6-methylpyridin-2-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C17H18N4O4/c1-10-4-3-5-15(18-10)19-16(24)8-11(2)20-21-17(25)13-7-6-12(22)9-14(13)23/h3-7,9,22-23H,8H2,1-2H3,(H,21,25)(H,18,19,24)/b20-11+ |
InChI Key |
PZNNQHVONCLDQM-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=O)C/C(=N/NC(=O)C2=C(C=C(C=C2)O)O)/C |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC(=NNC(=O)C2=C(C=C(C=C2)O)O)C |
Origin of Product |
United States |
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